N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-18-9-6-7-13(18)12-17(2)22(20,21)15-11-16-19-10-5-4-8-14(15)19/h4-5,8,10-11,13H,3,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWTBVALATMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(C)S(=O)(=O)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazolo[1,5-a]pyridine core with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Attachment of the N-[(1-ethylpyrrolidin-2-yl)methyl] Group: This step typically involves nucleophilic substitution reactions where the N-[(1-ethylpyrrolidin-2-yl)methyl] group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ethylpyrrolidin-2-yl)methyl]amine: A simpler analog with similar structural features.
N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide: Lacks the N-[(1-ethylpyrrolidin-2-yl)methyl] group but shares the core structure.
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-N-methylpyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
